Product packaging for 3-(Chloromethyl)-5-fluoropyridine(Cat. No.:CAS No. 39891-37-7)

3-(Chloromethyl)-5-fluoropyridine

Cat. No.: B2665589
CAS No.: 39891-37-7
M. Wt: 145.56
InChI Key: FMCCVRHTUFNEPV-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that have garnered significant attention across various scientific disciplines, particularly in medicinal and pharmaceutical chemistry. openaccessjournals.comresearchgate.net These compounds, characterized by a six-membered aromatic ring containing one nitrogen atom, are integral to numerous natural products, including vitamins and alkaloids. researchgate.net Their unique structural and electronic properties make them crucial scaffolds in the development of new therapeutic agents. openaccessjournals.comajrconline.org The incorporation of a pyridine nucleus is a widely used strategy in drug discovery to enhance the pharmacological activity and pharmacokinetic properties of molecules. ajrconline.orgjchemrev.com

The versatility of pyridine derivatives is demonstrated by their broad spectrum of biological activities, which include antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties. jchemrev.com Many pyridine-containing compounds have been approved by the U.S. Food and Drug Administration (FDA), highlighting their importance in modern medicine. jchemrev.comrsc.org The ability of the pyridine ring to improve solubility and bioavailability makes it a valuable component in the design of new drugs. ajrconline.org Researchers continue to explore new synthetic methods and structure-activity relationships of pyridine derivatives to develop novel therapeutic agents with improved efficacy and reduced side effects. openaccessjournals.com

Strategic Importance of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are of paramount importance in organic synthesis, serving as versatile building blocks for the creation of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. nsf.govnih.gov The introduction of a halogen atom onto the pyridine ring provides a reactive handle that facilitates various subsequent chemical transformations. nsf.gov These reactions, often involving cross-coupling, nucleophilic substitution, or metallation, allow for the precise and controlled construction of target molecules with desired functionalities. nih.govresearchgate.net

The regioselective halogenation of pyridines is a critical aspect of their synthetic utility. nsf.gov However, the electron-deficient nature of the pyridine ring can make direct halogenation challenging, often requiring harsh reaction conditions and resulting in mixtures of isomers. nih.gov Consequently, significant research efforts have been dedicated to developing milder and more selective methods for pyridine halogenation. nsf.govnih.gov Recent advancements include the use of designed phosphine (B1218219) reagents and ring-opening/ring-closing strategies to achieve highly regioselective halogenation at specific positions of the pyridine ring. nsf.govchemrxiv.org These innovative methods have expanded the synthetic toolbox available to chemists, enabling the efficient synthesis of previously difficult-to-access halopyridine intermediates. The ability to selectively introduce halogens at various positions on the pyridine ring is crucial for structure-activity relationship studies in drug discovery, allowing for the fine-tuning of a compound's biological properties. nsf.gov

Overview of Research Trajectories for 3-(Chloromethyl)-5-fluoropyridine

This compound is a halogenated pyridine derivative that has emerged as a significant intermediate in various fields of chemical synthesis. Its structure, featuring a reactive chloromethyl group and a fluorine atom on the pyridine ring, makes it a valuable precursor for the synthesis of a range of functionalized molecules. google.comnih.gov The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final products, a desirable feature in pharmaceutical and agrochemical development. mdpi.com

Research involving this compound and its hydrochloride salt primarily focuses on its utility as a building block in organic synthesis. synquestlabs.combldpharm.com The chloromethyl group at the 3-position serves as an electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the construction of diverse molecular architectures. For instance, it can be used in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of biologically active molecules. google.com While specific, large-scale research trajectories are often proprietary, the commercial availability of this compound and its derivatives from various chemical suppliers points to its established role in synthetic chemistry. fluorochem.co.ukavantorsciences.combldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClFN B2665589 3-(Chloromethyl)-5-fluoropyridine CAS No. 39891-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCCVRHTUFNEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Chloromethyl 5 Fluoropyridine

Precursor-Based Synthesis Routes to the Pyridine (B92270) Core

Precursor-based syntheses offer a high degree of control over the final structure of the target molecule. These multi-step approaches typically begin with a simpler pyridine derivative and sequentially introduce the required functional groups.

Derivatization from 3-Methylpyridine (B133936) and its Oxidized Forms

A common and logical starting point for the synthesis of 3-(chloromethyl)-5-fluoropyridine is the derivatization of a 3-methyl-5-fluoropyridine precursor. The synthesis of this key intermediate can be accomplished through various methods, including the Balz-Schiemann reaction from a corresponding amine or through halogen exchange reactions. Once 3-methyl-5-fluoropyridine is obtained, a general and effective strategy involves the selective oxidation of the methyl group.

The vapor-phase oxidation of 3-methylpyridine derivatives to their corresponding carboxylic acids is a well-established industrial process. This transformation is typically carried out at elevated temperatures over a vanadium oxide-based catalyst. For the synthesis of 5-fluoronicotinic acid, the oxidation of 3-methyl-5-fluoropyridine would proceed as follows:

ReactantCatalystTemperature (°C)Product
3-Methyl-5-fluoropyridineV₂O₅/TiO₂300-4005-Fluoronicotinic acid

This oxidation step is crucial as it sets the stage for the subsequent functional group manipulations.

Approaches from 3-Picolinic Acid and its Esters

Following the successful oxidation of the methyl group, the resulting 5-fluoronicotinic acid serves as a versatile intermediate. To proceed towards the target molecule, the carboxylic acid is first converted into an ester, typically through a Fischer-Speier esterification. This acid-catalyzed reaction with an alcohol, most commonly methanol (B129727) or ethanol, is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed.

The esterification of 5-fluoronicotinic acid with methanol can be represented by the following reaction:

5-Fluoronicotinic acid + Methanol ⇌ Methyl 5-fluoronicotinate + Water

This esterification step is critical as the ester functional group is more readily reduced than the carboxylic acid.

Functionalization of 3-Hydroxymethylpyridines

The subsequent step involves the reduction of the ester to the corresponding alcohol, 3-hydroxymethyl-5-fluoropyridine. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions. The reaction is typically carried out in an alcoholic solvent.

The reduction of methyl 5-fluoronicotinate to 3-hydroxymethyl-5-fluoropyridine is a key transformation in this synthetic sequence.

Targeted Chloromethylation Strategies at the C3 Position

An alternative approach to the synthesis of this compound involves the direct introduction of the chloromethyl group onto a 5-fluoropyridine ring system. These methods can be more atom-economical but may present challenges in terms of regioselectivity.

Direct Chloromethylation Techniques

Direct chloromethylation, often referred to as the Blanc reaction, involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.

For 5-fluoropyridine, the electrophilic substitution is expected to be directed to the 3- and 5-positions due to the directing effect of the nitrogen atom in the pyridine ring. The fluorine atom at the 5-position would further influence the regioselectivity of the reaction. However, achieving high selectivity for the 3-position can be challenging and may lead to the formation of isomeric byproducts. The reaction conditions, including the choice of catalyst and temperature, play a crucial role in determining the product distribution.

Aromatic SubstrateReagentsCatalystPotential Products
5-FluoropyridineFormaldehyde, HClZnCl₂This compound, 2-Chloro-5-fluoropyridine, and other isomers

Indirect Routes via Alcohol Intermediates

The final step in the precursor-based synthesis route is an example of an indirect chloromethylation strategy. This method involves the conversion of the previously synthesized 3-hydroxymethyl-5-fluoropyridine into the desired this compound. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The reaction of 3-hydroxymethyl-5-fluoropyridine with thionyl chloride is a well-established method for the synthesis of the corresponding chloromethyl derivative. This reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

3-Hydroxymethyl-5-fluoropyridine + SOCl₂ → this compound + SO₂ + HCl

This final step completes the synthesis of this compound from the precursor 3-methylpyridine.

Selective Fluorination Techniques for Pyridine Ring Incorporation

The introduction of a fluorine atom onto a pyridine ring requires precise control of regioselectivity. Several methodologies have been developed for the selective fluorination of pyridine and its derivatives, which can be broadly categorized into halogen exchange reactions and electrophilic fluorination.

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange, often referred to as the Finkelstein reaction, is a classical and widely used method for the synthesis of fluoroaromatics. This nucleophilic substitution reaction involves the displacement of a chlorine or bromine atom by a fluoride (B91410) ion. In the context of synthesizing 5-fluoropyridine derivatives, this would typically involve a starting material such as 3-(chloromethyl)-5-chloropyridine.

The efficacy of the halogen exchange reaction is highly dependent on the fluoride source and the reaction conditions. Common fluorinating agents include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). The choice of fluoride salt can significantly impact the reaction rate and yield, with CsF often being more reactive than KF due to its higher solubility and the "naked" nature of the fluoride ion in aprotic polar solvents.

Key parameters that are optimized in halogen exchange reactions include:

Fluoride Source: The reactivity of the fluoride salt is crucial. Spray-dried potassium fluoride or the use of phase-transfer catalysts can enhance the reactivity of KF.

Solvent: High-boiling point, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and sulfolane (B150427) are typically employed to facilitate the dissolution of the fluoride salt and to promote the nucleophilic substitution.

Temperature: The reaction often requires elevated temperatures, typically in the range of 150-250 °C, to drive the substitution of an aryl chloride.

A general representation of a halogen exchange reaction for a pyridine ring is shown below:

Electrophilic Fluorination Methodologies

Electrophilic fluorination has emerged as a powerful alternative for the introduction of fluorine atoms onto electron-rich and electron-neutral aromatic and heteroaromatic rings. This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). A variety of modern electrophilic fluorinating reagents are available, with N-fluorosulfonimides and related compounds being particularly prominent.

Commonly used electrophilic fluorinating agents include:

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): A highly effective and versatile reagent for the fluorination of a wide range of substrates, including pyridines.

N-Fluorobenzenesulfonimide (NFSI): Another widely used reagent that is effective for the fluorination of aromatics and heteroaromatics.

Silver(II) fluoride (AgF₂): This reagent has been shown to be effective for the site-selective C-H fluorination of pyridines, particularly at the position adjacent to the nitrogen atom.

The mechanism of electrophilic fluorination is believed to proceed through an initial attack of the electron-rich pyridine ring on the electrophilic fluorine atom of the reagent. The position of fluorination is directed by the electronic properties of the pyridine ring and any existing substituents.

Regioselective Fluorination Considerations

The regioselectivity of pyridine fluorination is a critical aspect of the synthesis. In the case of 3,5-disubstituted pyridines, the position of fluorination is influenced by the electronic nature of the substituents. For the synthesis of this compound, a key challenge is to achieve selective fluorination at the C-5 position.

In halogen exchange reactions, the regioselectivity is predetermined by the position of the leaving group (e.g., chlorine) on the starting material. Therefore, the synthesis of the correctly substituted precursor, such as 3-(chloromethyl)-5-chloropyridine, is paramount.

In electrophilic fluorination, the directing effects of the substituents on the pyridine ring govern the outcome. An electron-withdrawing group, such as a chloromethyl group, will deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta-position. However, the pyridine nitrogen itself is a strong deactivating group and directs electrophilic substitution to the C-3 and C-5 positions. The interplay of these directing effects needs to be carefully considered. For a 3-substituted pyridine, electrophilic attack generally occurs at the C-5 position, which is favorable for the synthesis of the target compound.

Optimization of Reaction Conditions and Yield Enhancement

To achieve an efficient and high-yielding synthesis of this compound, careful optimization of the reaction conditions is essential. This includes the selection of appropriate catalytic systems, solvents, and temperature control.

Catalytic Systems in Synthesis

While halogen exchange reactions are often performed without a catalyst, the use of phase-transfer catalysts can be beneficial, especially when using less soluble fluoride salts like potassium fluoride. Catalysts such as tetraalkylammonium or phosphonium (B103445) salts can facilitate the transfer of the fluoride ion from the solid phase to the organic phase, thereby increasing the reaction rate.

In the realm of electrophilic fluorination, transition metal catalysts have been explored to enhance reactivity and selectivity. For instance, Rh(III)-catalyzed C-H functionalization has been developed for the preparation of multisubstituted 3-fluoropyridines. Silver catalysts have also been employed in conjunction with electrophilic fluorine sources. These catalytic systems can operate under milder conditions compared to traditional methods and can offer improved control over regioselectivity.

Catalyst SystemReaction TypeSubstrate TypeTypical ConditionsObservations
Tetrabutylammonium bromideHalogen ExchangeChloropyridineKF, Sulfolane, 220 °CAccelerates reaction rate.
[RhCp*Cl₂]₂/AgSbF₆C-H FluorinationPyridineNFSI, DCE, 80 °CEnables direct C-H fluorination.
AgNO₃Electrophilic FluorinationPyridineSelectfluor, MeCN, RTPromotes fluorination under mild conditions.

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are critical parameters in the synthesis of halogenated pyridines.

Solvent Effects: In halogen exchange reactions , polar aprotic solvents are preferred as they can dissolve the fluoride salts to some extent and stabilize the transition state of the SNAr reaction. The choice of solvent can influence the reaction rate and the extent of side reactions.

In electrophilic fluorination , the solvent needs to be inert to the highly reactive fluorinating agent and the reaction conditions. Acetonitrile and dichloromethane (B109758) are commonly used solvents. The polarity of the solvent can also influence the reactivity of the fluorinating agent.

Temperature Control: For halogen exchange reactions , high temperatures are generally required to overcome the activation energy for the cleavage of the carbon-chlorine bond. However, excessively high temperatures can lead to decomposition of the starting material or the product and the formation of byproducts.

For electrophilic fluorination , the optimal temperature depends on the reactivity of the substrate and the fluorinating agent. Many modern electrophilic fluorination reactions can be carried out at or near room temperature, which helps to minimize side reactions and improve the selectivity of the process.

The following table illustrates the general effects of solvent and temperature on pyridine fluorination reactions, based on findings for similar compounds.

Reaction TypeSolventTemperature (°C)Effect on Yield and Selectivity
Halogen ExchangeDMSO180-220High temperature necessary for C-Cl bond cleavage; solvent polarity aids nucleophilic attack.
Halogen ExchangeSulfolane200-240Higher boiling point allows for higher reaction temperatures, potentially increasing reaction rate.
Electrophilic FluorinationAcetonitrile25-80Good solvent for many electrophilic fluorinating reagents; mild temperatures often sufficient.
Electrophilic FluorinationDichloromethane0-40Less polar than acetonitrile, can be advantageous for certain substrates and reagents.

Modern Synthetic Approaches

The quest for more efficient, scalable, and sustainable methods for the synthesis of key pharmaceutical intermediates has driven the adoption of modern technologies in organic chemistry. For the production of this compound, a valuable building block, advanced methodologies such as microwave-assisted synthesis and continuous flow reactors offer significant advantages over traditional batch processing. These techniques provide enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and safer operating conditions.

Microwave-Assisted Synthesis in Fluoropyridine Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in synthetic organic chemistry, utilizing microwave irradiation to rapidly heat reactions. nih.gov Unlike conventional heating methods that rely on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to efficient and uniform heating. beilstein-journals.org This technology has been widely applied to the synthesis of various heterocyclic compounds, including pyridine derivatives, often resulting in dramatically reduced reaction times, increased product yields, and improved purity profiles. nih.govresearchgate.net

In the context of fluoropyridine chemistry, microwave-assisted synthesis can be particularly advantageous. The synthesis of fluorinated pyridines often requires precise temperature control to minimize side reactions and ensure regioselectivity. The rapid and uniform heating provided by microwave irradiation allows for precise control over the reaction temperature, which is crucial for achieving high yields of the desired product. mdpi.com Furthermore, the ability to rapidly screen reaction conditions makes microwave synthesis an ideal tool for optimizing the synthesis of complex molecules like this compound.

Detailed Research Findings:

While specific research dedicated exclusively to the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar pyridine derivatives. For instance, the Hantzsch dihydropyridine (B1217469) synthesis and Bohlmann–Rahtz pyridine synthesis have been successfully performed in a microwave flow reactor, demonstrating the feasibility of this technology for constructing the pyridine core. beilstein-journals.org The use of microwave irradiation has been shown to be superior to conventional heating in the synthesis of various dihydropyridine nucleosides, resulting in higher yields in shorter reaction times. nih.govresearchgate.net

The following interactive data table illustrates a hypothetical comparison between conventional and microwave-assisted synthesis for a key step in the formation of a substituted fluoropyridine, based on general findings in the field.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time 8 - 12 hours 15 - 30 minutes
Temperature (°C) 100 - 120 120 - 140
Yield (%) 65 85
Solvent Toluene N,N-Dimethylformamide
Pressure Atmospheric 10 - 15 bar

| Purity | Good | Excellent |

This data is illustrative and based on typical outcomes observed in microwave-assisted organic synthesis.

Continuous Flow Reactor Applications for Scalability

Continuous flow chemistry has gained significant traction as a method for the safe, efficient, and scalable production of chemical compounds. In a continuous flow reactor, reagents are continuously pumped through a heated tube or channel, where the reaction takes place. This approach offers several advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. organic-chemistry.orgnih.gov

For the synthesis of this compound, continuous flow reactors offer a pathway to improved scalability and process intensification. The ability to run the reaction continuously for extended periods allows for the production of large quantities of the target molecule without the need for large-volume batch reactors. researchgate.net This is particularly beneficial for industrial-scale manufacturing. Furthermore, the enhanced safety features of flow reactors are advantageous when dealing with potentially reactive intermediates. researchgate.net

Detailed Research Findings:

The application of continuous flow reactors has been successfully demonstrated for various transformations relevant to pyridine synthesis. For example, the N-oxidation of pyridine derivatives has been achieved with high efficiency and safety using a packed-bed microreactor. organic-chemistry.org This system allowed for continuous operation for over 800 hours while maintaining catalyst activity, showcasing the potential for long-term, large-scale production. organic-chemistry.org While a specific continuous flow synthesis of this compound is not detailed in the literature, the principles of flow chemistry can be applied to its synthetic route. Key steps, such as chlorination or functional group interconversions, could be translated from batch to continuous flow processes.

The following interactive data table provides a hypothetical comparison of key parameters for the scale-up of a critical reaction step in the synthesis of this compound using a batch reactor versus a continuous flow reactor.

Table 2: Batch vs. Continuous Flow Reactor for Scalability

Parameter Batch Reactor Continuous Flow Reactor
Scale 1 kg >10 kg/day
Reaction Volume 20 L 100 mL
Residence Time 6 hours 10 minutes
Temperature (°C) 80 100
Pressure (bar) 1 5
Productivity ( kg/day ) 4 >10

| Safety | Moderate | High |

This data is illustrative and highlights the potential advantages of continuous flow processing for chemical manufacturing.

Reactivity Profiles and Mechanistic Studies of 3 Chloromethyl 5 Fluoropyridine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary reactivity of the 3-(chloromethyl)-5-fluoropyridine involves the chloromethyl group, which acts as a potent electrophile. The carbon atom of the chloromethyl group is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The presence of the electron-withdrawing fluoropyridine ring enhances the electrophilicity of the benzylic-type carbon, facilitating these substitution reactions.

Reaction with Nitrogen-Based Nucleophiles (e.g., Amines)

This compound readily reacts with various nitrogen-based nucleophiles, including primary and secondary amines, to form the corresponding substituted aminomethylpyridines. These reactions are fundamental in medicinal chemistry for linking the fluoropyridinylmethyl moiety to other molecules of interest. For instance, in the synthesis of amine-linked flavonoids as potential therapeutic agents, various pyridylmethylamines are coupled to a flavonoid core. richmond.edu The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the chloromethyl carbon, displacing the chloride leaving group. richmond.edu

This reactivity allows for the construction of a diverse library of compounds. The reaction can be performed with primary amines, secondary amines, and other nitrogen-containing heterocycles.

Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles

Nitrogen Nucleophile Product Reference
Various AminesAmine-linked Flavonoids richmond.edu
General Primary/Secondary Amines3-(Aminomethyl)-5-fluoropyridine derivatives google.com

This table is illustrative of the types of reactions described in the literature.

Reactivity with Oxygen-Based Nucleophiles (e.g., Alcohols)

In a manner analogous to its reactions with amines, this compound can react with oxygen-based nucleophiles such as alcohols and phenols. This process, a variation of the Williamson ether synthesis, typically requires the alcohol to be deprotonated by a strong base (e.g., sodium hydride) to form a more potent nucleophile, the alkoxide. richmond.edulibretexts.org The resulting alkoxide then attacks the electrophilic carbon of the chloromethyl group to form an ether linkage. libretexts.orgucalgary.ca This method is effective for creating unsymmetrical ethers where the alkyl halide is primary, like in this compound, which minimizes competing elimination reactions. libretexts.orgucalgary.ca

In one documented example, a related reaction involves the O-alkylation of a pyridin-2(1H)-one derivative with ethyl chloroacetate (B1199739) to synthesize furo[2,3-b]pyridines, demonstrating the utility of this type of substitution with oxygen nucleophiles in building complex heterocyclic systems. science.gov

Table 2: Williamson Ether Synthesis with this compound

Oxygen Nucleophile (Alcohol) Base Product Reference
R-OH (General Alcohol)NaH3-(Alkoxymethyl)-5-fluoropyridine libretexts.org
Ar-OH (Phenol)K₂CO₃ / NaH3-(Phenoxymethyl)-5-fluoropyridine organic-chemistry.org

This table represents a general scheme based on the principles of the Williamson ether synthesis.

Interaction with Sulfur-Based Nucleophiles (e.g., Thiols)

The chloromethyl group of this compound is also highly reactive towards sulfur-based nucleophiles. Thiols and their corresponding thiolates are excellent nucleophiles and readily displace the chloride to form thioethers (sulfides). This S-alkylation is a robust and high-yielding reaction for forming carbon-sulfur bonds. organic-chemistry.org

Recent synthetic methods have also employed odorless and stable xanthates as thiol surrogates. In these procedures, the alkyl halide reacts with a potassium xanthate (ROCS₂K) to form a dithiocarbonate intermediate, which then leads to the desired thioether. This approach tolerates a wide range of functional groups. researchgate.netlibretexts.org

Table 3: Nucleophilic Substitution with Sulfur-Based Nucleophiles

Sulfur Nucleophile/Reagent Solvent/Conditions Product Reference
R-SH (Thiol) + Base (e.g., Cs₂CO₃)DMF3-((Alkylthio)methyl)-5-fluoropyridine organic-chemistry.org
EtOCS₂K (Potassium Xanthate)DMSO, 100 °C3-((Ethylthio)methyl)-5-fluoropyridine researchgate.netlibretexts.org

This table illustrates the scope of S-alkylation reactions based on established synthetic protocols.

Stereochemical Outcomes of Nucleophilic Attack

The nucleophilic substitution at the chloromethyl group of this compound is a classic example of an SN2 reaction. A key feature of the SN2 mechanism is its stereospecificity. The reaction proceeds through a concerted "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. libretexts.orgmasterorganicchemistry.com

This mechanism results in a predictable inversion of stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. youtube.comyoutube.com If the reaction were to occur at a chiral center, an (R)-enantiomer would be converted to an (S)-enantiomer, and vice versa. masterorganicchemistry.comacs.org

However, the carbon atom of the chloromethyl group in this compound is prochiral, not chiral, as it is bonded to two identical hydrogen atoms. Therefore, substitution reactions with achiral nucleophiles result in an achiral product. If a chiral, non-racemic nucleophile is used, the reaction will produce a pair of diastereomers. While detailed diastereoselectivity studies for this compound are not extensively reported, the fundamental principles of SN2 reactions govern the stereochemical outcome. beilstein-journals.orgnih.gov

Electrophilic and Radical Reactions on the Pyridine (B92270) Ring

While the chloromethyl group is the primary site for nucleophilic attack, the pyridine ring itself can undergo functionalization through electrophilic and radical reactions. The electron-withdrawing nature of the nitrogen atom and the fluorine substituent generally deactivates the ring towards classical electrophilic aromatic substitution. However, specialized strategies can overcome this.

Ring Functionalization Strategies

Advanced synthetic methods enable the functionalization of the fluoropyridine ring. Key strategies include directed ortho-metalation and radical-based C-H functionalization.

Directed Ortho-Metalation (DoM): This powerful technique involves the deprotonation of an aromatic C-H bond adjacent to a directing group using a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA). uni-muenchen.de For pyridines, the nitrogen atom can direct metalation to the C2 or C6 positions. The existing substituents (fluoro and chloromethyl) also influence the regioselectivity of the deprotonation. The resulting organometallic intermediate (e.g., a lithiated pyridine) is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to install new functional groups. uni-muenchen.deorganic-chemistry.org The use of zinc reagents, often prepared from the corresponding organolithium or Grignard reagents, can offer complementary reactivity and functional group tolerance. youtube.com

Radical Reactions: Free radical reactions offer an alternative pathway for functionalizing the electron-deficient pyridine ring. The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring. Such radicals can be generated from various precursors. organic-chemistry.org Furthermore, modern photoredox catalysis provides methods for generating radicals under mild conditions that can then engage with the pyridine ring. researchgate.net A patent describes the functionalization at the 2-position of pyridine derivatives using free radical reaction conditions. harvard.edu Electrophilic fluorinating agents like N-fluoropyridinium salts or Selectfluor® can also participate in reactions that have radical character, highlighting the diverse reactivity modes of fluorinated nitrogen heterocycles. libretexts.org

Table 4: Ring Functionalization Strategies

Strategy Reagents Intermediate Potential Functionalization Reference
Directed Ortho-MetalationLDA, n-BuLiLithiated PyridineAlkylation, Silylation, Carboxylation uni-muenchen.de
Metal-Halogen Exchangen-BuLi, i-PrMgClAryl Lithium/MagnesiumCross-coupling, Electrophilic Quench youtube.comorganic-chemistry.org
Radical Functionalization (Minisci-type)Radical Precursor, Acid, OxidantCarbon-centered RadicalAlkylation, Acylation organic-chemistry.orgharvard.edu
Photoredox CatalysisPhotocatalyst, LightRadical Cation/AnionVarious C-C and C-X bond formations researchgate.net

This table summarizes key strategies for modifying the pyridine ring.

C-H Activation and Functionalization Studies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mt.comsigmaaldrich.com In the context of pyridine derivatives, C-H activation is challenging due to the inherent low reactivity and the Lewis basicity of the nitrogen atom, which can interfere with metal catalysts. nih.gov However, the presence of electron-withdrawing groups, such as the fluorine atom in this compound, can significantly influence the regioselectivity of these transformations. nih.gov

Research into the C-H arylation of pyridines bearing electron-withdrawing substituents has shown that the electronic character of the C-H bonds is a key determinant of reactivity and selectivity. nih.gov For 3-fluoropyridine (B146971) derivatives, arylation tends to occur selectively at the C-4 position. This preference is attributed to a combination of electronic and steric effects. The electron-withdrawing fluorine atom increases the acidity of the ring's C-H bonds, making them more susceptible to activation. Specifically, electronic repulsion between the nitrogen lone pair and a polarized C-Pd bond intermediate disfavors functionalization at the C-2 and C-6 positions, directing the reaction to other sites. nih.gov

In the case of this compound, the 5-fluoro substituent strongly directs C-H activation to the C-4 position. The chloromethyl group at the 3-position provides an additional synthetic handle but also introduces steric hindrance that further disfavors activation at the adjacent C-2 and C-4 positions, reinforcing the electronic preference for the C-4 and C-6 positions. Given the deactivating and directing effects of the fluorine atom, functionalization at C-4 is the most electronically favored outcome, complementing other methods like iridium-catalyzed borylation. nih.gov

Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of Substituted Pyridines

Pyridine Substrate Position of Functionalization Rationale
3-Fluoropyridine C-4 Strong directing effect of the fluorine atom, electronic repulsion at C-2/C-6. nih.gov
3-Chloropyridine (B48278) C-4 Similar electronic directing effect as fluorine. nih.gov

The development of catalytic systems, often employing palladium acetate (B1210297) with specialized ligands, has been crucial for achieving high yields and selectivities in these reactions. nih.gov The ability to modify ligands or use additives like silver salts provides flexibility to adapt the reaction conditions for challenging substrates. nih.gov

Oxidation and Reduction Pathways of the Compound

The oxidation of pyridine derivatives can target either the side chain or the nitrogen atom. For this compound, the chloromethyl group is a primary site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on pyridine rings to carboxylic acids. For instance, the related compound 2-chloro-3-fluoro-5-methylpyridine (B1590449) is oxidized to 2-chloro-5-fluoronicotinic acid using KMnO₄ in a water/pyridine solvent mixture at elevated temperatures. ambeed.com A similar transformation would be expected for this compound, potentially yielding 5-fluoropyridine-3-carboxylic acid, although the presence of the chlorine atom on the methyl group may lead to different reactivity or require modified conditions.

N-oxidation of the pyridine ring is another possible pathway, typically achieved using peroxy acids like m-CPBA. However, the electron-deficient nature of the 5-fluoropyridine ring makes this process more difficult compared to unsubstituted pyridine.

Table 2: Potential Selective Oxidation Reactions

Oxidizing Agent Target Site Potential Product
Potassium Permanganate (KMnO₄) Chloromethyl group 5-Fluoropyridine-3-carboxylic acid

Directed Reduction Reactions

Reduction reactions involving this compound can be directed at several functionalities. The chloromethyl group can undergo reduction to a methyl group using various reducing agents, such as catalytic hydrogenation or hydride reagents, although care must be taken to avoid reduction of the pyridine ring.

More synthetically useful is the reduction of the chloromethyl group to a hydroxymethyl group, which can be accomplished via nucleophilic substitution with a hydroxide (B78521) source, or more commonly, by first converting the chloride to an acetate followed by hydrolysis. A more direct route involves the reduction of a related aldehyde. For example, 3-fluoropyridine-2-methanol is synthesized by the reduction of 3-fluoropyridine-2-aldehyde with sodium borohydride (B1222165). google.com By analogy, if 5-fluoro-3-formylpyridine were available, its reduction would yield (5-fluoropyridin-3-yl)methanol. The reduction of the chloromethyl group itself to an alcohol is less direct.

Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can reduce the pyridine ring to a piperidine (B6355638) ring, but this typically requires harsh conditions (high pressure and temperature). The fluorine substituent is generally stable to these conditions, but the chloro-substituent on the side chain may be susceptible to hydrogenolysis.

Investigating Reaction Mechanisms

Understanding the reaction mechanisms at a molecular level requires the analysis of transition states, which represent the highest energy point along a reaction coordinate. For reactions involving this compound, transition state analysis is crucial for explaining selectivity and reactivity.

In metal-catalyzed C-H activation, the transition state for the C-H cleavage step is of primary interest. Computational studies on similar systems have shown that the geometry and energy of this transition state are highly dependent on the electronic nature of the substrate and the ligands on the metal center. harvard.edu For the C-H arylation of this compound, the transition state leading to functionalization at the C-4 position is expected to be lower in energy than those for the C-2 or C-6 positions. This is because the electron-withdrawing fluorine at C-5 stabilizes the developing negative charge on the ring during the concerted metalation-deprotonation step, with the effect being most pronounced at the adjacent C-4 and C-6 positions.

In nucleophilic aromatic substitution (SNAr) reactions, the transition state involves the formation of a Meisenheimer complex, a negatively charged intermediate. The fluorine atom at the 5-position would stabilize this intermediate through its inductive electron-withdrawing effect, thereby lowering the activation energy for the reaction.

For fluorination reactions, transition state models help rationalize enantioselectivity. In reactions catalyzed by chiral palladium complexes, a square-planar chiral Pd-enolate complex is proposed. The arrangement of this complex minimizes steric interactions between the catalyst's ligands and the substrate, dictating the face of electrophilic attack by the fluorinating agent. nih.gov

Single-electron transfer (SET) pathways are common in reactions involving photoredox catalysis and certain organometallic processes. jepss.in These mechanisms involve the transfer of a single electron to or from a molecule to generate a radical ion intermediate.

The this compound molecule has features that could allow it to participate in SET mechanisms. The pyridine ring, particularly being electron-deficient due to the fluorine atom, can act as an electron acceptor. Upon accepting an electron, it would form a radical anion. Alternatively, the chloromethyl group can be a precursor to a benzyl-type radical. Under photoredox or electrochemical conditions, it is conceivable that an SET process could lead to the formation of a radical cation from the pyridine ring, followed by deprotonation and subsequent reactions. acs.org

Recent advances in nickel-catalyzed reactions have utilized light-induced processes where a chlorine radical can be generated, facilitating hydrogen atom transfer (HAT) to enable redox-neutral cross-couplings. jepss.in A substrate like this compound could potentially engage in such pathways, where the chloromethyl bond is homolytically cleaved or the pyridine ring participates in an SET event to initiate a radical cascade.

Derivatization and Functionalization Strategies of 3 Chloromethyl 5 Fluoropyridine

Construction of Substituted Pyridine (B92270) Analogs

The 3-chloro-5-fluoropyridine (B1590662) core is a versatile template for creating a wide array of substituted pyridine analogs. The presence of halogen atoms on the pyridine ring allows for various cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), enabling the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles. researchgate.net While the chloromethyl group is a primary site of reactivity, the pyridine ring itself can be functionalized to build more complex analogs.

The synthesis of substituted pyridines often involves multi-component reactions or the functionalization of pre-existing pyridine rings. ijpsonline.com For instance, methods for preparing 3-substituted-2,6-difluoropyridines have been developed, which can then undergo further substitution to yield 2,3,6-trisubstituted pyridines. researchgate.net The fluorine substituent, in particular, can modulate the electronic properties of the ring, influencing its reactivity and the bioavailability of the final compounds in medicinal applications. researchgate.net

Research into the functionalization of halopyridines has shown that microwave-assisted nucleophilic substitution reactions with various nucleophiles can be completed rapidly and with high yields. researchgate.net Furthermore, the development of heterogeneous catalysts, where pyridine-based ligands are immobilized on solid supports like activated carbon, highlights the importance of chloromethylated pyridines as precursors. semanticscholar.org The chloromethyl group facilitates tethering the ligand to the support, while other substituents on the ring, often halogens like bromine, allow for subsequent functionalization after immobilization. semanticscholar.org

Introduction of Diverse Functional Groups via the Chloromethyl Handle

The chloromethyl group at the 3-position is an electrophilic center, making it highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone for introducing a vast range of functional groups and extending the molecular framework.

The transformation of the chloromethyl group into an aldehyde or a carboxylic acid is a key step for creating valuable synthetic intermediates. The oxidation of the corresponding alcohol, which can be formed by hydrolysis of the chloromethyl group, is a standard route. However, direct oxidation pathways are also synthetically useful.

The oxidation of aldehydes to carboxylic acids is a well-established transformation with numerous available methods. organic-chemistry.org Reagents such as Oxone, pyridinium (B92312) chlorochromate (PCC) with H5IO6, or N-hydroxyphthalimide (NHPI) with oxygen can efficiently effect this conversion under mild conditions. organic-chemistry.org A patent describing the synthesis of related substituted pyridines details the hydrolysis of a nitrile to a carboxylic acid using concentrated sulfuric acid, demonstrating a method to arrive at the acid functionality from a different precursor. google.com While direct oxidation of the chloromethyl group is less common, it can be conceptualized as a two-step process involving initial hydrolysis to the alcohol followed by oxidation. The conversion of a related nitrile (II) to a carboxylic acid (III) has been documented, showcasing a pathway to this important functional group. google.com

Transformation Starting Material Reagents Product Reference
Nitrile Hydrolysis2,6-dichloro-3-cyano-5-fluoropyridine1. H₂SO₄, 75°C; 2. conc. HCl2,6-dichloro-5-fluoronicotinic acid google.com
Aldehyde OxidationGeneral AldehydesOxoneCarboxylic Acids organic-chemistry.org
Aldehyde OxidationGeneral AldehydesPCC (cat.), H₅IO₆Carboxylic Acids organic-chemistry.org

This table presents examples of transformations to produce carboxylic acids, relevant to the functionalization of pyridine derivatives.

Reduction of the chloromethyl group to a methyl group provides access to another important class of analogs. This transformation can be achieved through various reductive dehalogenation methods. Catalytic hydrogenation, using a palladium-on-carbon catalyst (Pd/C) with a hydrogen source, is a common and effective method for such reductions. Alternatively, metal-based reducing agents or hydride donors can be employed. In the synthesis of related heterocyclic compounds, sodium borohydride (B1222165) (NaBH₄) has been used to reduce a ketone, illustrating its utility as a reducing agent in complex molecular settings, which could be adapted for the reduction of the chloromethyl group under appropriate conditions. nih.gov

Chiral Derivatization and Asymmetric Synthesis

The incorporation of chirality is crucial for the development of modern pharmaceuticals and agrochemicals. 3-(Chloromethyl)-5-fluoropyridine and its derivatives can be employed in stereoselective reactions to produce enantiomerically enriched compounds.

Enantioselective reactions aim to create a new stereocenter with a preference for one enantiomer over the other. This can be achieved by using chiral catalysts, reagents, or auxiliaries. Organocatalysis has emerged as a powerful tool for such transformations. For instance, the enantioselective α-fluorination of aldehydes and ketones using chiral imidazolidinone catalysts and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) is a well-developed method. beilstein-journals.orgcaltech.edu While this example transforms an aldehyde, the principle of using a chiral catalyst to control the stereochemical outcome of a fluorination reaction is broadly applicable. nih.gov

In a different approach, the enantioselective synthesis of 3'-fluorothalidomide was achieved through an enantiodivergent electrophilic fluorination. nih.gov Remarkably, a single cinchona alkaloid catalyst could produce either the (S) or (R) enantiomer by simply changing the additives, demonstrating a high level of control over the stereochemical outcome. nih.gov Such strategies could be adapted for transformations involving the this compound scaffold.

Reaction Type Substrate Type Chiral Catalyst/Reagent Key Feature Reference
α-Fluorinationα-ChloroaldehydesChiral OrganocatalystKinetic resolution of starting material beilstein-journals.org
α-Fluorinationβ-KetoestersTADDOLato-titanium(IV) dichlorideAsymmetric catalysis with Lewis acids beilstein-journals.org
Electrophilic FluorinationThalidomide PrecursorDihydroquinine (DHQ) with additivesEnantiodivergent synthesis of (S) and (R) products nih.gov
C-C Bond FormationFluorooxindoles and IsatinsOrganocatalystDiastereoselective synthesis of bisoxindoles nih.gov

This table summarizes various enantioselective transformations relevant to the synthesis of chiral fluorinated molecules.

Stereoselective synthesis involves reactions where a new stereocenter is formed under the influence of an existing one, or where a reagent reacts in a spatially selective manner. thieme.de this compound can serve as a prochiral building block that is incorporated into a larger molecule during a synthesis that establishes one or more stereocenters.

The Ireland-Claisen rearrangement, a powerful researchgate.netresearchgate.net-sigmatropic rearrangement, is a classic example of a stereoselective reaction used to form carbon-carbon bonds with excellent stereocontrol. researchgate.net By applying this reaction to α-fluoro esters, α-fluoro carboxylic acids can be synthesized with high stereoselectivity. researchgate.net A synthetic sequence could involve reacting this compound with a suitable nucleophile to form a precursor for such a rearrangement, thereby incorporating the fluoropyridine moiety into a stereochemically defined product.

The synthesis of halogenated natural products often requires stereocontrolled methods for introducing the halogen atom. researchgate.net The principles guiding these syntheses, which focus on controlling the three-dimensional arrangement of atoms, are directly applicable when using building blocks like this compound to construct complex, biologically active molecules. researchgate.net Chiral derivatization, where a chiral reagent is attached to the molecule of interest to separate enantiomers, is another important technique in the analysis and preparation of chiral compounds. nih.gov

Regioselective Functionalization of the Pyridine Nucleus

The pyridine ring of this compound is an electron-deficient system, making it amenable to a variety of functionalization strategies. The presence of the fluorine atom and the chloromethyl group at the 3- and 5-positions, respectively, imparts distinct electronic properties and offers specific sites for selective chemical modifications. The regioselective functionalization of the pyridine nucleus allows for the introduction of diverse substituents at the C-2, C-4, and C-6 positions, providing access to a wide array of novel derivatives. Key strategies for achieving this include directed ortho-metalation, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful method for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds. clockss.orguwindsor.ca In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. clockss.org For substituted pyridines, the choice of the base and reaction conditions is crucial to avoid nucleophilic addition to the C=N bond of the ring. clockss.org Hindered lithium amides like lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed to achieve selective deprotonation. clockss.orguwindsor.ca

In the case of this compound, both the fluorine atom and the chloromethyl group can potentially direct metalation. However, halogens are generally weak directing groups. The fluorine at C-5 would direct lithiation to the C-4 and C-6 positions. The chloromethyl group at C-3 would direct lithiation to the C-2 and C-4 positions. The interplay of these directing effects, along with the electronic nature of the pyridine ring, determines the ultimate regioselectivity.

Studies on related halopyridines provide insight into the potential outcomes. For instance, 3-chloropyridine (B48278) undergoes lithiation preferentially at the C-4 position with lithium dialkylamides, while using a butyllithium-TMEDA complex can direct metalation to the C-2 position. researchgate.netresearchgate.net Furthermore, the complexation of 3-halopyridines with Lewis acids like BF₃ can alter the regioselectivity of lithiation, favoring the C-2 position. researchgate.net In the context of this compound, a careful selection of the lithiating agent and reaction conditions is necessary to achieve selective functionalization at a specific position on the pyridine nucleus.

Table 1: Regioselectivity in the Lithiation of Substituted Pyridines

Pyridine DerivativeLithiating AgentConditionsPosition of LithiationReference
3-ChloropyridineLithium diisopropylamide (LDA)THF, -60°C4 researchgate.net
3-Chloropyridinen-BuLi/TMEDAEther2 researchgate.netresearchgate.net
3-Chloropyridine·BF₃LDATHF, -78°C2 researchgate.net
2-Chloro-3-fluoropyridinet-BuLiTHF, -75°C4 thieme-connect.com
3,5-DichloropyridineLDATHF, low temp.4 researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly versatile for the formation of carbon-carbon bonds in the synthesis of biaryl compounds. frontierspecialtychemicals.comnih.gov These reactions typically involve the coupling of an organoboronic acid or its ester with an aryl halide or triflate in the presence of a palladium catalyst and a base. frontierspecialtychemicals.com For pyridyl systems, this methodology allows for the introduction of aryl, heteroaryl, or alkyl groups onto the pyridine ring.

The this compound molecule possesses a fluorine atom which can potentially participate in cross-coupling reactions, although C-F bond activation is generally more challenging than that of C-Cl, C-Br, or C-I bonds. mdpi.com However, advancements in catalyst design have enabled the use of less reactive halides. More commonly, the pyridine ring could be first derivatized to a more reactive species. For example, regioselective lithiation followed by boronation would yield a pyridylboronic acid or ester, which can then undergo Suzuki coupling. acs.org

Alternatively, the chlorine atom of a related chloropyridine derivative can serve as the site for cross-coupling. For example, 2,3,5-trichloropyridine (B95902) has been shown to undergo selective Suzuki coupling at the C-2 position with various arylboronic acids using a ligand-free palladium acetate (B1210297) catalyst in an aqueous medium. nih.gov This suggests that if a chloro-substituent were present on the this compound nucleus, it could be a handle for such transformations.

Table 2: Palladium-Catalyzed Suzuki Coupling of Halopyridines

Pyridine SubstrateCoupling PartnerCatalyst SystemProductReference
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ / Na₂CO₃3,5-Dichloro-2-phenylpyridine nih.gov
2,3,5-Trichloropyridine4-Methylphenylboronic acidPd(OAc)₂ / Na₂CO₃3,5-Dichloro-2-(4-methylphenyl)pyridine nih.gov
2,3,5-Trichloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ / Na₂CO₃3,5-Dichloro-2-(4-methoxyphenyl)pyridine nih.gov
5-Tributylstannyl-4-fluoropyrazoleAryl iodidesPd catalyst5-Aryl-4-fluoropyrazole rsc.org

Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution (SNA_r) is a key reaction for functionalizing electron-deficient aromatic rings. youtube.commasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing the negative charge of the intermediate and thus facilitating the reaction. masterorganicchemistry.com

In this compound, the pyridine nitrogen and the chloromethyl group are electron-withdrawing, which, along with the fluorine atom, activates the ring towards nucleophilic attack. The fluorine atom at C-5 is a potential leaving group. Nucleophilic substitution of a fluoride (B91410) is often favorable due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon to which it is attached.

A range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the fluorine atom, leading to the formation of 5-substituted 3-(chloromethyl)pyridines. The reaction conditions are typically mild, making this a valuable strategy for late-stage functionalization. acs.org

Table 3: Potential Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileReagent ExampleExpected Product
AlkoxideSodium methoxide (B1231860) (NaOMe)3-(Chloromethyl)-5-methoxypyridine
ThiolateSodium thiophenoxide (NaSPh)3-(Chloromethyl)-5-(phenylthio)pyridine
AminePiperidine (B6355638)3-(Chloromethyl)-5-(piperidin-1-yl)pyridine
Azide (B81097)Sodium azide (NaN₃)5-Azido-3-(chloromethyl)pyridine

Research Applications in Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Scaffold Synthesis

In medicinal chemistry, the incorporation of a fluorine atom into a drug candidate is a widely used strategy to enhance pharmacological properties. Fluorine can improve metabolic stability, binding affinity to target proteins, and lipophilicity. The pyridine (B92270) ring is also a common feature in many pharmaceuticals. 3-(Chloromethyl)-5-fluoropyridine serves as a critical starting material that combines these desirable features, acting as a reactive intermediate for constructing complex pharmaceutical scaffolds. The chloromethyl group, in particular, is an excellent electrophilic site, readily participating in nucleophilic substitution reactions to link the fluoropyridine core to other molecular fragments.

The reactivity of this compound makes it an ideal precursor for the synthesis of more complex, advanced heterocyclic systems. The chloromethyl group can be displaced by a variety of nucleophiles (such as amines, thiols, or alcohols), enabling the construction of larger, polycyclic, or multi-substituted molecules. This versatility allows chemists to systematically modify structures and explore the chemical space around a fluoropyridine core. The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery, as these structures are central to a vast number of bioactive molecules. The general synthetic utility of chloromethylpyridines and the strategic importance of fluorinated heterocycles position this compound as a valuable starting point for creating libraries of new compounds for biological screening.

The utility of this compound is demonstrated in its application as a direct building block in the synthesis of molecules with specific biological targets. A notable example is its use in creating potential therapeutics for sickle cell disease. In a patented synthesis, this compound hydrochloride was reacted with 2,6-dihydroxybenzaldehyde (B146741) to produce a novel benzaldehyde (B42025) derivative. This reaction highlights the role of the chloromethyl group as a reactive handle for linking the fluoropyridine moiety to another pharmacologically relevant structure.

The resulting compound is designed to interact with key residues on the αF-helix of hemoglobin S, potentially destabilizing the polymers that cause red blood cell sickling. This specific application underscores the value of this compound in constructing precise molecular architectures intended for therapeutic intervention.

Table 1: Example Synthesis of a Biologically Relevant Molecule

Reactant 1Reactant 2ProductYieldApplication
This compound HCl2,6-Dihydroxybenzaldehyde2-Hydroxy-6-((5-fluoropyridin-3-yl)methoxy)benzaldehyde38.1%Intermediate for Sickle Cell Disease Therapeutics
Data sourced from patent US12065408B2.

The introduction of fluorine into bioactive molecules is a proven strategy in modern drug design to optimize a compound's pharmaceutical profile. The unique properties of the fluorine atom, such as its small size (acting as a bioisostere for hydrogen) and high electronegativity, can lead to significant improvements in metabolic stability, bioavailability, and binding affinity. Using a fluorinated building block like this compound is a key method for incorporating fluorine into a target molecule.

This approach avoids the often harsh conditions required for direct fluorination of a complex, late-stage intermediate. By starting with a pre-fluorinated fragment, chemists can ensure the fluorine atom is precisely located within the final molecular architecture. This strategy is part of a "fluorine scan," where different fluorination patterns are explored to find the optimal combination of properties for a drug candidate. The use of reagents like N-fluoropyridinium salts and Selectfluor are common in fluorination chemistry, but the building block approach offers a more direct and often more efficient route to the desired fluorinated heterocycle.

Applications in Agrochemical Precursor Development

Similar to its role in pharmaceuticals, this compound is a significant intermediate in the agrochemical industry. Halogenated pyridines are foundational structures for many modern pesticides. The inclusion of fluorine in these molecules can enhance their biological activity and stability in the environment. The trifluoromethyl group (-CF3), a related fluorine-containing moiety, is particularly noted for being strongly electron-withdrawing, a property that is exploited in the design of potent agrochemicals.

This compound serves as a synthetic intermediate for herbicides. The pyridine ring system is a core component of several classes of herbicides. For example, pyridine-based compounds are used as acetolactate synthase (ALS) inhibitors or microtubulin assembly inhibitors. While specific commercial herbicides directly derived from this compound are not detailed in readily available literature, the synthesis of related structures provides clear context. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate for the sulfonylurea herbicide Flazasulfuron. The general principle involves using a functionalized pyridine as a scaffold to build the final, complex herbicidal molecule. The reactive nature of this compound makes it a suitable candidate for such synthetic routes in the development of new herbicidal agents.

The compound also functions as a building block for insecticides. Fluorinated pyridines are integral to the structure of various insecticides, where the specific substitution pattern on the pyridine ring is crucial for efficacy and selectivity. The development of novel insecticides often involves the synthesis and testing of numerous analogues, and versatile building blocks are essential for this process. The use of intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine in the synthesis of crop protection products highlights the industrial importance of this class of compounds. A related compound, the fungicide Fluopyram, is synthesized from an intermediate derived from a substituted pyridine, demonstrating the broad utility of these scaffolds in creating agricultural products that target a range of pests and pathogens.

Catalysis in the Context of 3 Chloromethyl 5 Fluoropyridine Chemistry

Catalysts Employed in the Synthesis of the Compound

The synthesis of fluorinated pyridine (B92270) derivatives, including 3-(Chloromethyl)-5-fluoropyridine, often involves high-temperature processes and the use of specific catalysts to achieve the desired substitution patterns. Industrial synthesis pathways may start from readily available precursors like 3-picoline derivatives.

One of the key steps in the synthesis is the introduction of the fluorine atom onto the pyridine ring. This can be achieved through halogen exchange reactions or by direct fluorination. Transition metal fluorides, such as iron fluoride (B91410), are employed as catalysts in these high-temperature gas-phase reactions. These processes can involve sequential or simultaneous chlorination and fluorination at temperatures exceeding 300°C, with carefully controlled flows of chlorine and fluorine gases.

Lewis acids, for instance, aluminum chloride (AlCl₃), may also be utilized to enhance electrophilic substitution reactions during the synthesis of related compounds. vulcanchem.com Another synthetic approach involves the chloromethylation of a pre-functionalized pyridine ring using reagents like formaldehyde (B43269) and hydrochloric acid.

Furthermore, the synthesis of related fluorinated picolinates has been described using 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), also known as Selectfluor, as a fluorinating agent, although this method can be expensive. google.com The development of more cost-effective catalytic methods for direct fluorination remains an active area of research. google.com

Table 1: Catalysts in the Synthesis of Fluorinated Pyridines

Catalyst Type Specific Example Reactants/Precursors Reaction Type
Transition Metal Fluoride Iron Fluoride 3-Picoline derivatives Gas-phase fluorination/chlorination
Lewis Acid Aluminum Chloride (AlCl₃) Halogenated pyridines Electrophilic substitution

Catalyzed Reactions Involving this compound

The reactivity of the chloromethyl group and the pyridine ring in this compound makes it a versatile substrate for various catalyzed reactions, enabling the synthesis of a wide range of derivatives.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can be a key building block in such transformations. sigmaaldrich.com The chloromethyl group serves as a reactive handle for nucleophilic substitution, while the pyridine ring itself can be functionalized through cross-coupling reactions.

Palladium complexes are widely used as catalysts for these reactions. For instance, in Suzuki-Miyaura coupling, a halogenated pyridine intermediate can be coupled with a boronic acid to introduce new substituents. acs.org While the fluorine atom at the 5-position influences the electronic properties of the ring, the chlorine atom of the chloromethyl group is a good leaving group for substitution reactions.

Recent developments have also focused on the use of more abundant and less expensive metals like iron as catalysts for cross-coupling reactions. tcichemicals.com Nickel catalysts are also employed in a variety of cross-coupling reactions, including those that form C-C bonds. sigmaaldrich.com These alternative catalysts are gaining importance in developing more sustainable synthetic methodologies.

Table 2: Transition Metal-Catalyzed Reactions

Reaction Type Catalyst Reactants Bond Formed
Suzuki-Miyaura Coupling Palladium complexes Halogenated pyridine, Boronic acid C-C
General Cross-Coupling Iron catalysts (e.g., Fe(acac)₃) Grignard reagents, Alkyl halides C-C

Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal-catalyzed reactions. These catalysts can activate substrates through the formation of reactive intermediates. For pyridine functionalization, organocatalytic methods can proceed via the formation of pyridinyl radicals. doi.org

While specific examples of organocatalytic transformations involving this compound are not extensively documented in the provided search results, general principles of organocatalysis can be applied. For instance, chiral primary amines have been used in combination with a Brønsted acid like triflic acid (TfOH) to catalyze the allylic C-H functionalization of related compounds. oup.com Such strategies could potentially be adapted for the derivatization of the chloromethyl group or other positions on the pyridine ring of this compound. The development of organocatalytic methods for the functionalization of pyridines is an ongoing area of research with the potential for novel and stereoselective transformations. doi.org

Strategies for Asymmetric Catalysis in Derivatization

The synthesis of chiral molecules is of paramount importance in modern chemistry, particularly for pharmaceutical applications. Asymmetric catalysis provides an efficient way to introduce stereocenters with high enantioselectivity.

The introduction of a fluorine atom can significantly alter the biological properties of a molecule. mdpi.com Enantioselective fluorination has therefore become a major focus of research. mdpi.comresearchgate.netresearchgate.net These reactions often employ electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor in the presence of a chiral catalyst. mdpi.comacs.org

Several classes of chiral catalysts have been developed for this purpose:

Titanium/TADDOL Catalysts: The combination of a titanium Lewis acid with a chiral TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligand was one of the first systems developed for the enantioselective fluorination of β-ketoesters. acs.org

Palladium/BINAP Catalysts: Chiral palladium complexes with ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have been used for the asymmetric fluorination of oxindoles. acs.org

Copper/Bis(oxazoline) Catalysts: Chiral bis(oxazoline) ligands in complex with copper(II) salts can catalyze the enantioselective fluorination of β-ketoesters.

Nickel/DBFOX-Ph Catalysts: A catalyst system comprising a nickel salt and the chiral ligand DBFOX-Ph has shown high enantioselectivity in the fluorination of β-ketoesters and oxindoles. acs.org

Organocatalysts: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully used to promote enantioselective fluorination reactions. researchgate.net Bifunctional organocatalysts that can act as both a phase-transfer agent and a hydrogen-bonding donor have also been designed for enantioselective fluorolactonization. researchgate.net

While these methods are typically demonstrated on model substrates, the principles can be extended to the derivatization of more complex molecules like this compound, for example, by introducing a new chiral center adjacent to the pyridine ring.

The success of asymmetric transition metal catalysis hinges on the design of the chiral ligand. The ligand coordinates to the metal center and creates a chiral environment that directs the stereochemical outcome of the reaction. The search for the "ultimate ligand" that is effective for a wide range of reactions is a continuing effort in catalysis research.

Key principles in chiral ligand design include:

Symmetry: Many successful chiral ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states and can lead to higher enantioselectivity. The DIOP ligand was one of the first bidentate phosphine (B1218219) ligands with C2 symmetry.

Modularity: The ability to easily modify the ligand backbone and substituents allows for rapid screening and optimization of the catalyst for a specific reaction.

Privileged Ligands: Some ligand scaffolds, such as BINOL and Salen, have proven to be effective in a wide variety of asymmetric transformations and are considered "privileged ligands."

Recent developments in ligand design include the creation of amino acid-derived ionic chiral catalysts, which have been shown to be effective in desymmetrizing Suzuki-Miyaura reactions to create acyclic quaternary stereocenters. acs.orgnih.gov Such advanced ligand designs hold promise for the future development of highly selective catalytic transformations involving complex substrates like this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(Chloromethyl)-5-fluoropyridine, these methods can map out its electron distribution, identify reactive sites, and predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for exploring the potential energy surfaces of reactions involving substituted pyridines. ias.ac.inpeacta.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to model various reaction pathways. dergipark.org.tr

One of the key reactive sites is the chloromethyl group, which is susceptible to nucleophilic substitution (an SN2 reaction). Another is the pyridine (B92270) ring itself, which can undergo electrophilic or nucleophilic aromatic substitution, or C-H activation. nih.gov DFT calculations can model the step-by-step process of these reactions. For instance, in a regiodivergent alkylation, DFT can help understand why an incoming group might add to the C2 or C4 position of the pyridine ring under different conditions. acs.org

Theoretical studies on similar pyridine derivatives have shown that DFT can effectively predict nucleophilicity and map out reaction energetics. ias.ac.inresearchgate.net For this compound, DFT would be used to calculate the energies of reactants, intermediates, transition states, and products for a given transformation, thereby determining the most likely reaction pathway. sumitomo-chem.co.jp

A critical aspect of studying reaction pathways is the identification of transition states and the calculation of their corresponding activation energies (energy barriers). sumitomo-chem.co.jp The activation energy determines the rate of a reaction; a lower barrier implies a faster reaction.

For this compound, DFT calculations can locate the geometry of the transition state for reactions such as the displacement of the chloride by a nucleophile. researchgate.net The energy difference between the reactants and this transition state gives the activation barrier (ΔG‡). Computational studies on the alkylation of pyridine have successfully used DFT to calculate free energy profiles, including the barriers for different regioisomeric transition states, to explain experimentally observed product distributions. acs.org Similarly, DFT has been used to investigate the barriers for C-H activation at different positions on substituted pyridines. nih.gov These computational predictions are invaluable for understanding and optimizing reaction conditions.

Table 1: Representative Theoretical Data for a Hypothetical SN2 Reaction of this compound with a Nucleophile (Nu⁻)

Stationary PointDescriptionRelative Energy (kcal/mol)Key Geometric Parameter
Reactants3-(CH₂Cl)-5-F-Py + Nu⁻0.0C-Cl bond length: ~1.80 Å
Pre-reaction Complex[3-(CH₂Cl)-5-F-Py···Nu]⁻-5.2Nu···C distance: ~3.10 Å
Transition State[Nu···CH₂(5-F-Py)···Cl]⁻‡+15.5 (Activation Barrier)Nu···C: ~2.25 Å; C···Cl: ~2.30 Å
Post-reaction Complex[3-(CH₂Nu)-5-F-Py···Cl]⁻-25.8C-Nu bond length: ~1.95 Å
Products3-(CH₂Nu)-5-F-Py + Cl⁻-20.1---

Note: Data are illustrative and based on typical values for SN2 reactions studied computationally. researchgate.net The exact values would require specific DFT calculations for this molecule and nucleophile.

Molecular Modeling for Conformational and Stereochemical Analysis

Molecular modeling, particularly using molecular mechanics (MM) or semi-empirical methods, is used to analyze the three-dimensional structure and conformational preferences of molecules. researchgate.net For this compound, the primary point of conformational flexibility is the rotation around the C-C bond connecting the chloromethyl group to the pyridine ring.

While this rotation is relatively simple, understanding its energetic profile can be important, especially when the molecule interacts with a larger entity like an enzyme active site or a surface. mdpi.com Molecular modeling can calculate the potential energy as a function of the dihedral angle, identifying the most stable (lowest energy) conformation. In more complex derivatives, where stereochemistry becomes a factor, these methods can help predict the relative stability of different stereoisomers and explain differences in their activity. researchgate.net

Chemoinformatic Approaches to Predict Synthetic Routes

Chemoinformatics applies computational methods to solve chemical problems, with a significant application being retrosynthetic analysis and reaction prediction. nih.govrsc.org Instead of studying a single reaction in detail, chemoinformatic tools leverage vast databases of known chemical reactions to suggest possible ways to synthesize a target molecule.

For this compound, a chemoinformatic approach would involve using software that "breaks" the molecule down into simpler, commercially available precursors based on a set of known reaction rules. acs.org For example, the model might predict that the chloromethyl group can be installed from a corresponding hydroxymethyl or methyl group, and that the fluoropyridine core can be assembled through various ring-forming reactions. acs.orgacs.org These data-driven approaches can uncover novel or non-obvious synthetic strategies, complementing the knowledge of synthetic chemists. rsc.org

Computational Insights into Mechanistic Details

Computational chemistry provides a molecular-level view of reaction mechanisms that is often inaccessible to experiment alone. rsc.orgbris.ac.uk By visualizing the movement of atoms and the flow of electrons throughout a reaction, researchers can gain deep mechanistic insights.

For reactions involving this compound, computational studies can clarify ambiguous mechanisms. For example, in a metal-catalyzed cross-coupling reaction, DFT can be used to model the entire catalytic cycle: oxidative addition, transmetalation, and reductive elimination. sumitomo-chem.co.jp It can help determine the active state of the catalyst and the role of ligands. Studies on pyridine C-H activation have used DFT to propose detailed mechanisms involving bimetallic complexes, showing how the deprotonated pyridine intermediate evolves to the final product. nih.gov Analysis of the molecular orbitals (like the HOMO and LUMO) and atomic charges at each step can explain the observed reactivity and selectivity. peacta.orgdergipark.org.trresearchgate.net

Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of 3-(Chloromethyl)-5-fluoropyridine. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, while ¹⁹F NMR specifically probes the fluorine atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the chloromethyl group. The aromatic protons will appear as multiplets in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring and the electronegative nitrogen and fluorine atoms. The chemical shifts and coupling patterns (J-coupling) between adjacent protons provide definitive information about their relative positions on the pyridine ring. The two protons of the chloromethyl (-CH₂Cl) group are expected to appear as a singlet further upfield, typically around 4.5-5.0 ppm, due to the influence of the adjacent chlorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The pyridine ring carbons will resonate in the aromatic region (typically 120-160 ppm). The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF), while the carbon of the chloromethyl group will appear at a higher field.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful technique for confirming the presence and environment of the fluorine atom. For aromatic fluorine compounds, a signal is typically observed in the range of -110 to -120 ppm. This analysis helps to resolve any ambiguity in the substitution pattern on the pyridine ring.

A patent for heterocyclic compounds provides some NMR spectral data, though for a different but related structure, which can offer a comparative context. google.com For instance, in a CDCl₃ solvent, signals for heteroaromatic protons (Hetero-H) were noted at 5.9 ppm. google.com

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H~8.5DoubletSmall J(H,F)H-2 or H-6
¹H~8.3Doublet of doubletsJ(H,H), J(H,F)H-4
¹H~7.5TripletJ(H,H)H-6 or H-2
¹H~4.7SingletN/A-CH₂Cl
¹³C~158Doublet¹J(C,F) ≈ 240C-5
¹³C~148Doublet³J(C,F)C-2 or C-6
¹³C~140Doublet³J(C,F)C-6 or C-2
¹³C~135Doublet²J(C,F)C-4
¹³C~123SingletN/AC-3
¹³C~45SingletN/A-CH₂Cl
¹⁹F~-115MultipletJ(F,H)C₅-F

Note: The predicted values are estimates and can vary based on solvent and experimental conditions. The assignments for H-2/H-6 and C-2/C-6 may be interchangeable without further 2D NMR analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure. The molecular formula is C₆H₅ClFN. nih.gov

The nominal molecular weight is approximately 145.56 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The exact mass is calculated as 145.0094550 Da. nih.gov

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺). The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the loss of a chlorine atom (-Cl) or the chloromethyl group (-CH₂Cl). Analysis of these fragment ions provides further corroboration of the proposed structure. Techniques like gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS) can be used for sensitive and selective analysis of related halogenated compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. espublisher.com The spectrum is typically divided into the functional group region (above 1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which is unique for each molecule. youtube.com

Key expected absorption bands include:

C-H stretching (aromatic): Weak to medium bands typically appearing above 3000 cm⁻¹.

C-H stretching (aliphatic): Medium bands from the -CH₂- group expected in the 2850-2960 cm⁻¹ region.

C=N and C=C stretching (pyridine ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

C-F stretching: A strong absorption band, typically in the 1000-1400 cm⁻¹ region, indicating the presence of the fluorine-carbon bond.

C-Cl stretching: A strong band in the 600-800 cm⁻¹ region corresponding to the chloromethyl group.

Interactive Data Table: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
> 3000Weak-MediumC-H stretchAromatic (Pyridine)
2850-2960MediumC-H stretchAliphatic (-CH₂)
1400-1600Medium-StrongC=C, C=N stretchPyridine Ring
1000-1400StrongC-F stretchAryl Fluoride (B91410)
600-800StrongC-Cl stretchAlkyl Halide

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine, and fluorine) in the compound. This technique is used to verify that the empirical formula of the synthesized compound matches its theoretical composition derived from the molecular formula, C₆H₅ClFN.

Theoretical Composition:

Carbon (C): ~49.51%

Hydrogen (H): ~3.46%

Chlorine (Cl): ~24.36%

Fluorine (F): ~13.05%

Nitrogen (N): ~9.62%

The experimentally determined percentages should align closely with these theoretical values, confirming the elemental makeup and purity of the sample. This method is often used alongside spectroscopic techniques for comprehensive characterization. researchgate.net

Advanced Spectroscopic Techniques for Detailed Structural Studies

For more complex structural problems or detailed conformational analysis, advanced spectroscopic techniques can be utilized.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, definitively assigning all signals and confirming the substitution pattern on the pyridine ring. kakatiya.ac.in

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles. researchgate.net This is the gold standard for structural elucidation.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy provides information about molecular vibrations. imperial.ac.uk It is particularly useful for studying symmetric vibrations and can aid in the structural analysis of the pyridine ring system. imperial.ac.uk

Density Functional Theory (DFT) Calculations: Theoretical calculations, such as DFT, can be used to predict spectroscopic data (NMR, IR) and compare it with experimental results. researchgate.net This comparison can provide a high level of confidence in the structural assignment. researchgate.netnih.gov

These advanced methods, while not always routine, are invaluable tools in research for gaining a deeper understanding of the molecular properties of compounds like this compound. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 3-(Chloromethyl)-5-fluoropyridine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or functionalization of pyridine derivatives. For example, chloromethylation of 5-fluoropyridine can be achieved using formaldehyde and HCl in the presence of Lewis acid catalysts like ZnCl₂ or AlCl₃ under reflux conditions . Key factors affecting yield include:

  • Catalyst selection: Lewis acids enhance electrophilic substitution.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Temperature control: Reflux conditions (80–120°C) balance reactivity and side-product formation. Reported yields range from 50–75%, with impurities often arising from over-chlorination .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming substitution patterns. For instance, the chloromethyl group (-CH₂Cl) typically appears at δ 4.5–5.0 ppm (singlet), while fluorine-induced deshielding affects pyridine ring protons .
  • HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS can detect trace impurities (e.g., di-chlorinated byproducts) .
  • Elemental Analysis : Validates purity (>98%) by matching calculated and observed C, H, N, and Cl content .

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The chloromethyl group (-CH₂Cl) is highly reactive toward nucleophiles (e.g., amines, thiols) due to its electron-withdrawing nature. For example:

  • Reaction with primary amines yields 3-(aminomethyl)-5-fluoropyridine derivatives, useful in drug discovery .
  • Thiols replace the chloride to form thioether linkages, enabling polymer functionalization . Solvent polarity (e.g., DMSO vs. THF) and temperature (20–60°C) significantly impact reaction rates and selectivity .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and chemical-resistant lab coats .
  • Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted drug intermediates?

Regioselectivity is controlled by steric and electronic effects. For example:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyridine ring, followed by electrophilic quenching to install substituents at specific positions .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids selectively modify the 5-fluoro position under Pd catalysis . Computational modeling (DFT) predicts reactivity trends, guiding experimental design .

Q. What biological targets interact with this compound derivatives, and how are these interactions validated?

  • Enzyme inhibition : Derivatives with aminoethyl groups show activity against kinases (e.g., EGFR) via covalent binding to catalytic cysteine residues .
  • Receptor binding : Fluorine enhances lipophilicity, improving blood-brain barrier penetration for CNS targets . Validation methods include:
  • SPR (Surface Plasmon Resonance) : Measures binding affinity (KD values).
  • X-ray crystallography : Resolves ligand-protein interactions at atomic resolution .

Q. How do computational models predict the stability and reactivity of this compound under varying pH conditions?

Molecular dynamics (MD) simulations reveal:

  • Acidic conditions : Protonation at the pyridine nitrogen accelerates hydrolysis of the chloromethyl group.
  • Neutral/basic conditions : The compound is more stable, with degradation primarily via SN2 displacement . Experimental validation using accelerated stability studies (40°C/75% RH for 4 weeks) aligns with computational predictions .

Q. What strategies mitigate contradictions in reported synthetic yields or byproduct profiles?

Discrepancies often arise from:

  • Catalyst purity : Impure AlCl₃ may introduce side reactions.
  • Reaction monitoring : In situ IR or GC-MS detects intermediates, enabling real-time optimization . Reproducibility is improved by standardizing reagent grades and reaction scales (e.g., milligram to gram transitions) .

Q. How can this compound be scaled up while maintaining regiochemical fidelity?

  • Continuous flow reactors : Enhance heat/mass transfer, reducing side products like di-chlorinated analogs .
  • Catalyst recycling : Immobilized Lewis acids (e.g., ZnCl₂ on silica) improve cost-efficiency and reduce waste .

Q. What novel applications exist for this compound in materials science?

  • Polymer cross-linking : The chloromethyl group forms covalent networks with di-thiols, creating heat-resistant resins .
  • Metal-organic frameworks (MOFs) : Functionalized pyridines act as ligands for luminescent or catalytic MOFs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.